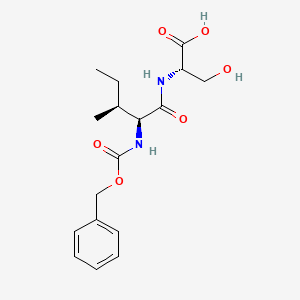

Z-Ile-Ser-OH

Description

Significance of Protected Dipeptides as Fundamental Units in Peptide Synthesis

The synthesis of peptides, which are chains of amino acids, is a complex process. chemrxiv.org If amino acids were simply mixed together, a multitude of unwanted reactions would occur, leading to a complex mixture of products. wiley-vch.de To achieve the desired peptide sequence, chemists employ protecting groups to temporarily block reactive functional groups on the amino acids. wiley-vch.dersc.org

The Benzyloxycarbonyl (Z) Protecting Group: Historical Context and Contemporary Relevance in N-Terminal Amino Acid Protection

The benzyloxycarbonyl (Cbz or Z) group was introduced in 1932 by Max Bergmann and Leonidas Zervas. wiley-vch.dersc.orgwikipedia.org This development was a landmark in peptide synthesis, providing the first reliable method for the temporary protection of the α-amino group of amino acids. rsc.orgwikipedia.org The Z-group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate (also known as Z-chloride). wikipedia.orgtotal-synthesis.com

The Z-group is stable under a variety of conditions, including those used for peptide coupling. wikidot.com However, it can be readily removed by catalytic hydrogenolysis, a process that cleaves the protecting group to release the free amine, along with toluene (B28343) and carbon dioxide as byproducts. wikidot.com This specific method of removal makes the Z-group "orthogonal" to many other types of protecting groups, meaning one type of protecting group can be removed without affecting another. rsc.orgtotal-synthesis.com While other protecting groups like Fmoc and Boc are now more common in solid-phase peptide synthesis, the Z-group remains relevant, particularly in solution-phase synthesis and for the protection of certain side chains. wikidot.commasterorganicchemistry.com

Role of Isoleucine and Serine Residues in the Structural and Functional Landscape of Peptides

Serine (Ser): Serine is a polar amino acid, characterized by a hydroxyl (-OH) group in its side chain. libretexts.org This hydroxyl group allows serine to form hydrogen bonds with water and other polar molecules, making it a hydrophilic residue typically found on the surface of proteins. libretexts.org The hydroxyl group is also a key functional site. It can be a site for post-translational modifications such as phosphorylation, which is a crucial mechanism for regulating protein activity and cell signaling. Furthermore, serine is a key component of the catalytic triad (B1167595) in a major class of enzymes known as serine proteases, where its hydroxyl group acts as a nucleophile to cleave peptide bonds. wikipedia.orgbyjus.com

Positioning Z-Ile-Ser-OH within the Framework of Protected Peptide Fragments for Complex Molecule Construction

This compound serves as a ready-to-use building block for the synthesis of larger peptides and complex organic molecules. By having the N-terminus of the dipeptide protected with the Z-group, the free carboxylic acid of the serine residue is available for coupling with the amino group of another amino acid or peptide fragment.

This dipeptide fragment is particularly useful in convergent synthesis strategies. Instead of building a long peptide chain linearly from one end to the other, smaller, protected fragments can be synthesized independently and then joined together. This can be advantageous for several reasons:

Improved solubility: Aggregation can be a significant problem during the synthesis of long peptides, but working with smaller, more soluble fragments can mitigate this issue. sigmaaldrich.com

Easier purification: Purifying intermediate fragments is often simpler than purifying a full-length, and potentially impure, long peptide.

The specific combination of isoleucine and serine in this compound provides a dipeptide with both a bulky, hydrophobic residue and a polar, functional residue. This makes it a versatile component for constructing peptides designed to have specific structural features or to interact with biological targets in a particular way. Research has shown the use of this compound in chemoenzymatic peptide synthesis, highlighting its utility as a substrate in modern synthetic methodologies. thieme.de

Chemical Data

| Property | Value |

| IUPAC Name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-serine |

| Synonyms | This compound |

| Molecular Formula | C₁₈H₂₆N₂O₆ |

| Molecular Weight | 382.41 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H24N2O6 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H24N2O6/c1-3-11(2)14(15(21)18-13(9-20)16(22)23)19-17(24)25-10-12-7-5-4-6-8-12/h4-8,11,13-14,20H,3,9-10H2,1-2H3,(H,18,21)(H,19,24)(H,22,23)/t11-,13-,14-/m0/s1 |

InChI Key |

WRDZCFUWKUEZOX-UBHSHLNASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

sequence |

IS |

Origin of Product |

United States |

Synthetic Methodologies for Z Ile Ser Oh Construction

Fundamental Strategies for Peptide Bond Formation in Z-Ile-Ser-OH Synthesis

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical method that remains highly relevant for the large-scale production of peptides. wikipedia.orggoogle.com In this approach, the protected amino acids, Z-Isoleucine and a C-terminally protected Serine derivative, are reacted in a suitable solvent. The carboxyl group of Z-Isoleucine is activated using a coupling reagent, which facilitates the nucleophilic attack from the amino group of the serine derivative. libretexts.org

Key characteristics of SPPS for this compound synthesis include:

Purification: Intermediates can be purified at each step, ensuring high purity of the final product.

Scalability: The method is well-suited for producing large quantities of the dipeptide. google.com

Protecting Groups: The synthesis relies on the use of temporary protecting groups for the α-amino group (in this case, the Z-group) and the carboxyl group of serine, as well as a side-chain protecting group for the serine hydroxyl group to prevent side reactions. weebly.combachem.com

A typical solution-phase synthesis would involve the coupling of Z-Ile-OH with a serine ester (e.g., Ser-OBzl), followed by the deprotection of the C-terminal ester to yield this compound. thieme-connect.de

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the standard method for research-scale peptide synthesis due to its efficiency and potential for automation. weebly.com In SPPS, the C-terminal amino acid (serine) is first anchored to an insoluble polymer resin. csic.es The peptide chain is then elongated by sequential addition of N-terminally protected amino acids. iris-biotech.de

For the synthesis of this compound fragments, a serine residue would be attached to the solid support. Subsequently, the N-terminal protecting group of the resin-bound serine is removed, and Z-Isoleucine is coupled to it. csic.es Finally, the dipeptide is cleaved from the resin.

There are two main strategies in SPPS, defined by the type of N-α-protecting group used:

Boc/Bzl strategy: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-α-protection and benzyl (B1604629) (Bzl)-based groups for permanent side-chain protection. peptide.comresearchgate.net

Fmoc/tBu strategy: This is the more commonly used method today, employing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for N-α-protection and the acid-labile tert-butyl (tBu) group for side-chain protection. csic.esiris-biotech.de

The repetitive nature of SPPS makes it highly amenable to automation. weebly.com Automated peptide synthesizers can perform the cycles of deprotection, washing, coupling, and washing with high precision and efficiency. activotec.comgyrosproteintechnologies.com These instruments can be programmed for both Fmoc and t-Boc chemistries and can handle complex syntheses, including the preparation of branched peptides. activotec.combiotage.com The use of automated synthesizers for preparing fragments like this compound can significantly reduce synthesis time and improve reproducibility. activotec.com Modern synthesizers often incorporate features like microwave heating to accelerate coupling and deprotection steps, and UV monitoring to track the completeness of these reactions. activotec.commerel.si

Solid-Phase Peptide Synthesis (SPPS) Applications for this compound Fragments

Advanced Protecting Group Chemistry in this compound Synthesis

The successful synthesis of this compound is critically dependent on the strategic use of protecting groups. wikipedia.orgresearchgate.net These chemical moieties temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. researchgate.net For this compound, the key protecting groups are the benzyloxycarbonyl (Z) group for the N-terminus of isoleucine and a suitable protecting group for the hydroxyl side chain of serine.

Regioselective Side-Chain Protection Strategies for the Serine Hydroxyl Group

Common strategies for the regioselective protection of the serine hydroxyl group include the formation of ethers or esters. Some widely used protecting groups for the serine side chain are:

Benzyl (Bzl) ether: This is a common choice in both Boc and Fmoc chemistry. peptide.com It is relatively stable but can be removed by strong acids or catalytic hydrogenation. peptide.comresearchgate.net

tert-Butyl (tBu) ether: This group is particularly popular in Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin. iris-biotech.depeptide.com

Trityl (Trt) ether: This is another acid-labile protecting group used in Fmoc chemistry. peptide.com

Orthogonality Considerations in Protecting Group Schemes

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions. biosynth.com The concept of "orthogonality" is crucial; it means that different protecting groups can be removed under distinct chemical conditions without affecting others. biosynth.comgoogle.com For the synthesis of this compound, this principle governs the selection of protecting groups for the α-amino group of isoleucine, and the hydroxyl and carboxyl groups of serine.

The primary protecting group is the benzyloxycarbonyl (Z or Cbz) group on the N-terminus of isoleucine. bachem.com The Z group is a well-established protecting group in solution-phase peptide synthesis. peptide.com The side chains of the amino acids involved must also be considered. Isoleucine has a non-reactive hydrocarbon side chain, but serine contains a hydroxyl group that requires protection to prevent side reactions, such as esterification, during the activation of the C-terminal carboxyl group. squarespace.com

A common strategy involves using a tert-butyl (tBu) group to protect the serine hydroxyl group. The tBu group is stable under the conditions used for peptide coupling and for the removal of many N-terminal protecting groups. iris-biotech.de The combination of the Z group for the N-terminus and a tBu group for the serine side chain represents a quasi-orthogonal system. While both can be cleaved by acidic conditions, the conditions can be tailored for selective removal. biosynth.com For instance, the Z group is typically removed by catalytic hydrogenation, which would not affect the tBu group, while the tBu group is removed with strong acid like trifluoroacetic acid (TFA). bachem.comiris-biotech.de

Another orthogonal combination is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and tBu for the side chain. iris-biotech.de In this widely used scheme, Fmoc is cleaved by a base (like piperidine), while tBu is removed by acid. biosynth.comiris-biotech.de

Table 1: Examples of Orthogonal Protecting Group Schemes

| Protecting Group | Functionality Protected | Cleavage Condition | Orthogonal Partner Example | Partner Cleavage Condition |

|---|---|---|---|---|

| Benzyloxycarbonyl (Z/Cbz) | α-Amino | Catalytic Hydrogenation, Strong Acid | tert-Butyl (tBu) | Strong Acid (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | α-Amino | Base (e.g., Piperidine) | tert-Butyl (tBu) | Strong Acid (e.g., TFA) |

| tert-Butoxycarbonyl (Boc) | α-Amino | Strong Acid (e.g., TFA) | Benzyl (Bzl) | Catalytic Hydrogenation |

| Allyloxycarbonyl (Alloc) | Side Chain/α-Amino | Pd(0) catalyst | Fmoc | Base (e.g., Piperidine) |

Handling and Protection of the C-Terminal Carboxyl Functionality

During peptide synthesis, the C-terminal carboxylic acid group of the growing peptide chain must be protected to prevent it from reacting with the activated carboxyl group of the incoming amino acid. bachem.com This protection is typically achieved by converting the carboxylic acid to an ester. bachem.com Common protecting groups for the C-terminus include methyl (Me), ethyl (Et), benzyl (Bzl), and tert-butyl (tBu) esters. bachem.com

In solid-phase peptide synthesis (SPPS), the C-terminal amino acid is anchored to a solid support (resin), which also serves as the C-terminal protecting group. thermofisher.com For solution-phase synthesis of this compound, the serine carboxyl group would be protected, for example, as a benzyl ester (H-Ser-OBzl). This protected serine would then be coupled with Z-Ile-OH.

A more recent approach for C-terminal modification involves the formation of a cyclic urethane (B1682113) from a C-terminal serine, which activates the backbone for nucleophilic displacement. emorychem.science This method can be used to generate various C-terminally modified peptides, including protected peptides for convergent synthesis strategies. emorychem.science

Optimization of Coupling Reagents and Additives for this compound Formation

The formation of the peptide bond between Z-isoleucine and serine is a critical step that requires the activation of the carboxylic acid of Z-isoleucine. jpt.com The choice of coupling reagent and additives directly impacts the reaction's efficiency, yield, purity, and the extent of side reactions like racemization. jpt.com

Several classes of coupling reagents are available, each with its own advantages and disadvantages. jpt.com The selection is guided by factors such as the steric hindrance of the amino acids, the risk of racemization, and the desired reaction conditions. jpt.comacs.org

Mechanistic Role of Carbodiimide-based Reagents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used coupling reagents. jpt.cominterchim.fr They function by acting as dehydrating agents, facilitating the removal of a water molecule to form the peptide bond. libretexts.orgaklectures.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. creative-proteomics.compeptide.com This intermediate can then be attacked by the amino group of the other amino acid to form the peptide bond, releasing a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). creative-proteomics.comlibretexts.org

However, the O-acylisourea intermediate is unstable and can lead to side reactions. peptide.com A significant issue is racemization, which can occur via the formation of an oxazolone (B7731731) intermediate. google.comnih.gov To suppress racemization and improve coupling efficiency, carbodiimide reactions are almost always performed in the presence of additives. bachem.comuni-kiel.de Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxysuccinimide (HOSu). bachem.com These additives react with the O-acylisourea to form an active ester (e.g., an OBt ester) that is more stable and less prone to racemization, yet still reactive enough to form the peptide bond. peptide.comgoogle.com

Mitigation Strategies for Racemization/Epimerization during Peptide Coupling

Racemization, or the loss of stereochemical integrity at the chiral α-carbon of the amino acid, is a major concern in peptide synthesis. mdpi.com It can be influenced by the choice of coupling reagent, additives, solvent, and base. rsc.orgnih.gov

Several strategies can be employed to minimize racemization:

Use of Additives: As mentioned, additives like HOBt, HOAt, and their non-explosive alternatives like Oxyma Pure® are highly effective at suppressing racemization when used with carbodiimides. bachem.comluxembourg-bio.com HOAt is generally considered superior to HOBt due to a neighboring group effect from the nitrogen at the 7-position. google.com

Choice of Coupling Reagent: Uronium and phosphonium (B103445) reagents, particularly those based on HOAt like HATU and PyAOP, are known for their ability to mediate couplings with low levels of racemization. acs.orgmdpi.com

Base Selection: The choice and amount of base can significantly impact racemization. Strong bases can promote the formation of the problematic oxazolone intermediate. Weaker bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often preferred over stronger ones like diisopropylethylamine (DIEA), especially when there is a high risk of racemization. bachem.comnih.gov

Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents, such as a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF), may reduce racemization compared to neat DMF. nih.govu-tokyo.ac.jp

Inorganic Salts: The addition of certain inorganic salts, such as CuCl₂, has been shown to suppress epimerization in some coupling methods. mdpi.comnih.gov

Reaction Conditions: Avoiding pre-activation steps, where the activated amino acid is allowed to sit before the addition of the amine component, can significantly reduce the extent of racemization. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of peptides, including this compound, has traditionally involved the use of hazardous solvents and reagents, generating significant chemical waste. rsc.orgresearchgate.net The application of the twelve principles of green chemistry offers a framework to develop more sustainable and environmentally benign synthetic routes. nih.govsolubilityofthings.comcompoundchem.comrsc.org

Evaluation of Sustainable Solvent Systems and Alternatives

A major focus of greening peptide synthesis is the replacement of conventional solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), which are classified as substances of very high concern. rsc.orgrsc.org Research has identified several greener alternatives that can be applied to the synthesis of this compound.

Propylene (B89431) carbonate, for instance, has been demonstrated as a viable green polar aprotic solvent for both solution-phase and solid-phase peptide synthesis, with chemical yields comparable to those obtained in conventional solvents. rsc.orgresearchgate.net Other promising green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). peptide.commdpi.com The selection of a suitable green solvent depends on factors such as the solubility of the protected amino acids and coupling reagents, as well as its compatibility with the reaction conditions. rsc.org

Table 3: Green Solvent Alternatives for Peptide Synthesis

| Solvent | Key Properties |

| Propylene Carbonate | Polar aprotic, biodegradable, low toxicity. rsc.orgresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF. peptide.com |

| Cyclopentyl Methyl Ether (CPME) | High boiling point, low peroxide formation, hydrophobic. peptide.com |

| γ-Valerolactone (GVL) | Biodegradable, derived from biomass. peptide.com |

| Water | The ultimate green solvent, though challenges with reactant solubility exist. unive.it |

This table highlights some of the green solvent alternatives being explored in peptide synthesis.

Approaches for Minimizing Protecting Group Derivatives

The eighth principle of green chemistry advocates for the reduction of unnecessary derivatization, which includes the use of protecting groups. nih.govsolubilityofthings.com While protecting groups are often essential in peptide synthesis to ensure chemoselectivity, strategies to minimize their use or to use more atom-economical protecting groups are being developed.

One approach is to minimize the mass of the protecting group itself to improve atom economy. uchicago.edu Another innovative strategy involves the development of synthetic routes that require fewer protection and deprotection steps. For example, methods for N-to-C terminal peptide elongation using peptide thioacids and unprotected amino acids are being explored to reduce the reliance on protecting groups. researchgate.net The use of enzyme-catalyzed peptide synthesis can also circumvent the need for side-chain protection in many cases. While these are areas of active research, they hold promise for future, more sustainable syntheses of peptides like H-Ile-Ser-OH.

Development of Aqueous-Based Synthetic Protocols

Conducting peptide synthesis in water is a significant goal in green chemistry. unive.it However, the formation of the peptide bond is a condensation reaction that is thermodynamically unfavorable in bulk aqueous solution. pnas.orgnih.gov

Recent advancements have shown that peptide bond formation can occur at the air-water interface of aqueous microdroplets. pnas.orgnih.gov Other approaches focus on the use of water-soluble protecting groups and coupling reagents, or the application of micellar catalysis to create a favorable microenvironment for the reaction in an aqueous medium. unive.itopenaccesspub.org The development of robust aqueous-based protocols for the coupling of Z-Isoleucine and Serine would represent a major step forward in the green synthesis of this compound. For example, the use of water-soluble carbodiimides can facilitate peptide bond formation directly in water. openaccesspub.org While challenges remain, particularly concerning the solubility of highly protected intermediates, research in this area is paving the way for significantly greener peptide manufacturing processes.

Advanced Spectroscopic and Chromatographic Characterization of Z Ile Ser Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.rsc.orglibretexts.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including peptides. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a dipeptide like Z-Ile-Ser-OH, a suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional (2D) techniques, is employed for complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis of this compound

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. In this compound, characteristic signals are expected for the protons of the isoleucine and serine residues, as well as the benzyloxycarbonyl (Z) protecting group.

Key expected proton signals include those from the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (C₆H₅CH₂ O), the α-protons of both isoleucine and serine, and the side-chain protons specific to each amino acid. The isoleucine side chain presents a complex set of signals due to its β-methyl and γ-methylene/methyl groups, while the serine side chain shows characteristic signals for its β-methylene protons adjacent to a hydroxyl group.

Table 1: Representative ¹H NMR Data for this compound and Related Structures (Note: Actual chemical shifts can vary based on solvent and experimental conditions. The data below is a representative compilation.)

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl (Z-group) | 7.25 - 7.40 | Multiplet (m) | 5 protons from the aromatic ring of the Z-group. |

| Benzylic CH₂ (Z-group) | ~5.10 | Singlet (s) or AB quartet | 2 protons of the benzyl methylene group. |

| Ile α-CH | ~4.10 | Doublet of doublets (dd) | Coupled to NH and β-CH. |

| Ser α-CH | ~4.30 | Multiplet (m) | Coupled to NH and β-CH₂. |

| Ser β-CH₂ | 3.60 - 3.80 | Multiplet (m) | Diastereotopic protons coupled to α-CH and OH. |

| Ile β-CH | ~1.85 | Multiplet (m) | Coupled to α-CH, γ-CH₂, and γ-CH₃. |

| Ile γ-CH₂ | 1.10 - 1.45 | Multiplet (m) | Diastereotopic methylene protons. |

| Ile γ-CH₃ | ~0.90 | Doublet (d) | Methyl group on the β-carbon. |

| Ile δ-CH₃ | ~0.85 | Triplet (t) | Terminal methyl group of the ethyl moiety. |

| Amide NH (Ile) | ~7.50 | Doublet (d) | Coupled to Ile α-CH. |

| Amide NH (Ser) | ~8.20 | Doublet (d) | Coupled to Ser α-CH. |

| Ser OH | Variable | Broad singlet (bs) | Chemical shift is concentration and temperature dependent. |

| Carboxyl OH | >12.0 | Broad singlet (bs) | Typically observed in solvents like DMSO-d₆. rsc.org |

Carbon-13 (¹³C) NMR Spectroscopic Analysis of this compound.rsc.orgnih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., carbonyl, aromatic, aliphatic). oregonstate.edulibretexts.org

For this compound, signals are anticipated for the carbonyl carbons of the urethane (B1682113), the peptide bond, and the C-terminal carboxylic acid. libretexts.org Aromatic carbons from the Z-group, the benzylic carbon, α-carbons of both amino acids, and the side-chain carbons are also observed. oregonstate.edu

Table 2: Representative ¹³C NMR Data for this compound and Related Structures (Note: Data is compiled and representative; actual shifts vary with conditions.)

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Carboxyl C=O | ~173 |

| Amide C=O | ~171 |

| Urethane C=O (Z-group) | ~156 |

| Aromatic CH (Z-group) | 127 - 129 |

| Aromatic Quaternary C (Z-group) | ~137 |

| Benzylic CH₂ (Z-group) | ~67 |

| Ile α-C | ~58 |

| Ser α-C | ~56 |

| Ser β-C | ~62 |

| Ile β-C | ~37 |

| Ile γ-C (CH₂) | ~25 |

| Ile γ-C (CH₃) | ~15 |

| Ile δ-C (CH₃) | ~11 |

Application of Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY).libretexts.org

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals and for confirming the peptide's structure. princeton.edugithub.io

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. princeton.edu It is used to trace the connectivity within each amino acid residue, for example, from the amide NH to the α-CH, then to the β-CH, and along the rest of the side chain. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is critical for establishing the peptide sequence by observing correlations across the peptide bond, for instance, from the serine α-proton to the isoleucine carbonyl carbon. It also confirms the attachment of the Z-group. mdpi.comcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, irrespective of their bond connectivity. It can provide information on the peptide's conformation and confirm stereochemical relationships.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis.nih.govbioanalysis-zone.comtu-darmstadt.dewiley-vch.de

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for verifying its amino acid sequence through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination.wiley-vch.de

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). bioanalysis-zone.commsu.edu This precision allows for the determination of the elemental composition of the molecule, providing strong evidence for its identity. bioanalysis-zone.com For this compound (C₁₈H₂₆N₂O₆), the expected exact mass can be calculated and compared to the experimental value.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |

| [M+H]⁺ | C₁₈H₂₇N₂O₆⁺ | 383.1864 |

| [M+Na]⁺ | C₁₈H₂₆N₂O₆Na⁺ | 405.1683 |

| [M-H]⁻ | C₁₈H₂₅N₂O₆⁻ | 381.1718 |

An experimental HRMS result matching one of these calculated values to within a few parts per million (ppm) provides high confidence in the assigned molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Dipeptide Sequence Confirmation.wiley-vch.de

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. libretexts.orgwikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), causes peptides to break at the amide bonds, generating characteristic 'b' and 'y' ions. nih.gov

b-ions contain the N-terminus of the peptide.

y-ions contain the C-terminus of the peptide.

By analyzing the mass difference between consecutive b-ions or y-ions in the spectrum, the amino acid sequence can be deduced. For this compound, fragmentation would be expected to produce specific b₁ and y₁ ions that confirm the Ile-Ser sequence. The presence of the Z-group would be evident on the N-terminal fragment (b-ion).

Table 4: Predicted Key MS/MS Fragments for [this compound + H]⁺

| Fragment Ion | Structure | Predicted m/z | Sequence Information |

| b₁ | Z-Ile | 248.1281 | Confirms Z-Isoleucine at N-terminus |

| y₁ | H-Ser-OH | 106.0499 | Confirms Serine at C-terminus |

The observation of these specific fragment ions in the MS/MS spectrum provides unequivocal proof of the dipeptide sequence. broadinstitute.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.com The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of hydroxyl (-OH) and amine (-NH) groups would result in broad absorption bands in the region of 3200-3600 cm⁻¹ and 3300-3500 cm⁻¹, respectively. savemyexams.com The carbonyl (C=O) stretching vibrations from the carbamate (B1207046) protecting group (Z) and the peptide bond would appear as strong, sharp peaks typically in the 1640-1750 cm⁻¹ range. savemyexams.com Furthermore, C-H stretching vibrations from the alkyl side chains of isoleucine and serine would be observed around 2850-2950 cm⁻¹. savemyexams.com Analysis of the fingerprint region (below 1500 cm⁻¹) would provide more specific information about the molecule's structure.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200 - 3600 (broad) |

| N-H (Amide) | 3300 - 3500 (broad) |

| C-H (Alkane) | 2850 - 2950 |

| C=O (Carbamate, Amide) | 1640 - 1750 (strong, sharp) |

| C-O | 1040 - 1300 |

This table provides generalized expected ranges for the functional groups present in this compound. Actual peak positions can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. msu.edu The primary chromophore in this compound is the benzyloxycarbonyl (Z) group, which contains a phenyl ring. This aromatic system gives rise to characteristic π → π* transitions, typically resulting in strong absorption bands in the UV region, generally below 280 nm. znaturforsch.com While the peptide bond itself has a weak n → π* transition around 210-220 nm, the absorbance from the Z-group is expected to be the dominant feature in the UV spectrum. masterorganicchemistry.com The lack of extensive conjugation in the rest of the molecule means significant absorption in the visible region is not anticipated. msu.edu The position and intensity of the absorption maximum (λmax) can be influenced by the solvent used for analysis. znaturforsch.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This method involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. wikipedia.org For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state conformation.

The analysis would reveal detailed structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds. wikipedia.org

Stereochemistry: Definitive confirmation of the stereochemical configuration at the chiral centers of the isoleucine and serine residues.

Conformation: The spatial arrangement of the atoms in the molecule, including the torsion angles of the peptide backbone and the orientation of the side chains and the Z-protecting group. nih.gov

Intermolecular interactions: The presence and nature of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. nih.govzprime.co.uk

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatographic methods are indispensable for assessing the purity of synthetic peptides, separating them from impurities, and quantifying their concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like peptides. hplc.eu The development of a robust HPLC method is critical for accurately determining the purity of this compound.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis. hplc.eubiotage.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases, with more hydrophobic compounds being retained longer on the column.

Optimization of RP-HPLC conditions for this compound would involve several key parameters:

Column Selection: A wide-pore C18 or C8 column is typically suitable for peptides, allowing for better interaction with the stationary phase. hplc.eu

Mobile Phase Composition: A gradient elution is generally employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and gradually increasing the percentage of an organic modifier (e.g., acetonitrile (B52724) or methanol). chromatographyonline.comacs.org TFA is a common additive that acts as an ion-pairing agent, improving peak shape and resolution. chromatographyonline.com

Flow Rate and Temperature: These parameters can be adjusted to optimize resolution and analysis time. chromatographyonline.com

Detection: UV detection is standard, typically at wavelengths around 214 nm (for the peptide bond) and 254 nm or 280 nm (for the aromatic Z-group). researchgate.nettu-darmstadt.de

| Parameter | Typical Starting Conditions for Peptide RP-HPLC | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm, wide-pore | Good retention and resolution for peptides. hplc.eu |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape. hplc.eu |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute the peptide. acs.org |

| Gradient | 5-95% B over 20-30 minutes | To elute compounds with a range of polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. chromatographyonline.com |

| Temperature | 30-40 °C | Can improve peak shape and reduce viscosity. umich.edu |

| Detection | 214 nm, 254 nm | Wavelengths for peptide bond and aromatic ring absorption. researchgate.nettu-darmstadt.de |

This table presents a hypothetical starting point for method development. Actual conditions would require empirical optimization.

Since both isoleucine and serine are chiral amino acids, this compound can exist as multiple stereoisomers (diastereomers and enantiomers). Chiral HPLC is essential for determining the stereochemical purity of the desired isomer. This can be achieved in two main ways:

Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that can differentially interact with the enantiomers of the analyte, leading to their separation. sigmaaldrich.com Polysaccharide-based CSPs are commonly used for the separation of protected amino acids. windows.net

Chiral Derivatizing Agents: The analyte is reacted with a chiral reagent to form diastereomeric derivatives, which can then be separated on a standard achiral RP-HPLC column. researchgate.netjst.go.jp

The separation of all possible stereoisomers of this compound would require a highly selective chiral method. The development would focus on optimizing the mobile phase composition and temperature to achieve baseline resolution of the different stereoisomeric peaks. jst.go.jphplc.eu

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. research-solution.com Since this compound is a non-volatile peptide, it cannot be directly analyzed by GC. However, it can be made amenable to GC analysis through chemical derivatization. sigmaaldrich.com

The derivatization process aims to convert the polar functional groups (-OH, -NH, -COOH) into more volatile and thermally stable moieties. research-solution.com A common two-step derivatization for amino acids involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester).

Acylation: The amine and hydroxyl groups are acylated, for example, using trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyl chloroformate (HFBCF). researchgate.netnih.gov

Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS)

Hyphenated chromatographic techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. researchgate.netslideshare.nettandfonline.com For a protected dipeptide like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques, providing both separation and structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly effective and widely used technique for the analysis of non-volatile and thermally sensitive compounds like peptides. tandfonline.comnih.gov It combines the high separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. mdpi.commdpi.com

Research Findings:

For dipeptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode. nih.gov The separation mechanism is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase consists of a gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid to improve peak shape and ionization efficiency. mdpi.com

While this compound can be analyzed directly, derivatization is sometimes employed to enhance detection sensitivity and standardize chromatographic behavior, especially in complex biological matrices. nih.govnih.gov For instance, dansyl chloride derivatization targets the primary and secondary amines, although the benzyloxycarbonyl (Z) group in this compound already protects the N-terminus. More relevant for this compound would be derivatization of the carboxylic acid group if needed. However, modern LC-MS systems are typically sensitive enough for direct analysis. mdpi.com

Coupling the LC system to a mass spectrometer, usually via an electrospray ionization (ESI) source, allows for the determination of the molecular weight and structural details of the eluting compound. pnas.org In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to fragment this parent ion, yielding characteristic product ions that confirm the peptide sequence. Common fragment ions include b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

A study on the LC-MS/MS analysis of various dipeptides established a database of retention times and fragmentation patterns, which is crucial for identifying known and unknown dipeptides in complex samples. nih.govnih.gov While specific data for this compound is not detailed, the analytical approach is directly applicable. The retention time would be influenced by the hydrophobicity of the isoleucine side chain and the Z-group, while the serine residue adds polarity.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

| LC Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Mode | Full Scan (m/z 100-1000) and MS/MS of target ion |

| Expected [M+H]⁺ | m/z 353.17 |

| Key MS/MS Fragments | Expected b- and y-ions corresponding to cleavage of the peptide bond. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for analyzing volatile and thermally stable compounds. mdpi.com Free amino acids and peptides are not directly amenable to GC analysis due to their polar nature, low volatility, and thermal instability. sigmaaldrich.comnih.gov Therefore, a chemical derivatization step is mandatory to convert this compound into a volatile and thermally stable analogue. nih.govmdpi.com

Research Findings:

The most common derivatization strategy for compounds containing hydroxyl, carboxyl, and amine functional groups is silylation. sigmaaldrich.comd-nb.info Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the serine hydroxyl group and the C-terminal carboxylic acid with a silyl (B83357) group (e.g., trimethylsilyl, TMS). sigmaaldrich.comnih.gov This process significantly reduces the polarity and increases the volatility of the molecule, allowing it to be analyzed by GC.

The derivatized this compound is then injected into the GC, where it is separated from other components on a capillary column (e.g., a nonpolar DB-5ms or mid-polar Optima 17 column). nih.gov The separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum contains a molecular ion peak (if stable enough) and a highly reproducible fragmentation pattern that serves as a chemical fingerprint for identification. mdpi.com For silylated peptides, fragmentation often occurs at the derivatized sites and along the peptide backbone. d-nb.info

Studies on the GC-MS analysis of dipeptides have shown that this technique can be used for sequencing applications, although it is generally more complex than LC-MS due to the required derivatization. nih.gov The sum of leucine (B10760876) and isoleucine derivatives are often measured together as they may not be fully separated by some GC-MS methods. nih.gov

Table 2: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Value/Description |

| Derivatization | Silylation with BSTFA or similar reagent. |

| GC Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | e.g., 100°C hold for 2 min, then ramp to 300°C at 10°C/min |

| Ionization Source | Electron Impact (EI), 70 eV |

| MS Mode | Full Scan (m/z 40-650) |

| Expected Fragments | Characteristic ions from the loss of silyl groups, cleavage of the peptide backbone, and fragmentation of the Z-group and amino acid side chains. |

Capillary Electrophoresis (CE) for Amino Acid and Peptide Separation

Capillary electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries under the influence of an electric field. wikipedia.orgcolby.edu It is particularly well-suited for the analysis of charged molecules, including amino acids, peptides, and proteins, offering high efficiency, short analysis times, and minimal sample consumption. researchgate.netcreative-proteomics.com

Research Findings:

The fundamental principle of CE is the differential migration of analytes in an electrolyte-filled capillary when a high voltage is applied. colby.edu The migration velocity of an ion depends on its electrophoretic mobility, which is a function of its charge-to-size ratio, and the electroosmotic flow (EOF) of the bulk buffer solution. wikipedia.org

For the separation of dipeptides like this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. ingentaconnect.com In CZE, the capillary is filled with a single buffer solution (background electrolyte), and the sample is introduced as a narrow plug. The choice of buffer pH is critical as it determines the net charge of the analyte. oup.comresearchgate.net this compound possesses a free carboxylic acid group, which will be deprotonated (negatively charged) at a pH above its pKa, allowing it to migrate as an anion. The Z-group is neutral, and the peptide bond is uncharged.

To enhance separation selectivity, especially for complex mixtures or chiral separations, additives can be included in the buffer. ingentaconnect.com For instance, chiral selectors like cyclodextrins or crown ethers can be used to separate enantiomers of amino acids and dipeptides. ingentaconnect.com

Detection in CE is typically performed on-capillary using UV-Vis absorbance. wikipedia.org More advanced systems couple CE with mass spectrometry (CE-MS), providing a powerful tool for the identification of unknown peaks. pnas.orgcreative-proteomics.com The ESI interface allows the effluent from the capillary to be directly ionized and analyzed by the mass spectrometer, combining the high separation efficiency of CE with the specificity of MS detection. pnas.orgcreative-proteomics.com This approach has been successfully used to characterize complex libraries of peptide derivatives. pnas.org

Table 3: Illustrative Capillary Electrophoresis Parameters for this compound

| Parameter | Value/Description |

| CE Mode | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused-silica (e.g., 50 cm total length, 50 µm ID) |

| Background Electrolyte (BGE) | 20-50 mM Sodium borate (B1201080) or phosphate (B84403) buffer, pH adjusted as needed (e.g., pH 8-9) |

| Applied Voltage | 15-30 kV |

| Injection | Hydrodynamic (pressure) or Electrokinetic |

| Detection | UV (e.g., at 200 nm for peptide bond, 257 nm for Z-group) or CE-MS |

| Expected Migration | As an anion, with migration time dependent on buffer pH and EOF. |

Conformational and Theoretical Studies of Z Ile Ser Oh

Computational Chemistry Approaches for Investigating Z-Ile-Ser-OH Conformations

Computational chemistry offers a suite of methods to investigate the conformational preferences of peptides like this compound at an atomic level of detail. These approaches range from highly accurate quantum mechanical calculations to efficient classical mechanics simulations, each providing unique insights into the molecule's behavior.

Density Functional Theory (DFT) has become a cornerstone of quantum chemistry for predicting the electronic structure and properties of molecules. nih.govnccr-must.ch It is particularly effective for determining the ground-state geometries and relative energies of different conformers of a peptide. researchgate.net For a molecule like this compound, a typical DFT study begins by identifying potential low-energy structures through conformational searches. These structures are then subjected to geometry optimization to find the local minima on the potential energy surface.

The choice of functional and basis set is critical for obtaining accurate results. For instance, dispersion-corrected DFT functionals, such as B3LYP-D3 or M05-2X, are often employed for peptide systems to properly account for the significant contribution of London dispersion forces to conformational stability. nih.gov Frequency calculations are subsequently performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies.

Studies on analogous N-terminally protected amino acids and dipeptides have shown that DFT calculations can reliably predict the relative energies of conformers stabilized by different intramolecular hydrogen bonding patterns. nih.gov The results of such calculations allow for the ranking of conformers by their relative stability.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations This table is illustrative and shows typical data obtained from DFT calculations for a dipeptide.

| Conformer | Key Intramolecular Interactions | Relative Energy (kcal/mol) | Basis Set/Functional |

|---|---|---|---|

| Conformer A | C10 (β-turn), OH(Ser) to C=O(Ile) | 0.00 | 6-311+G(d,p)/B3LYP-D3 |

| Conformer B | C7 (γ-turn), Extended backbone | 1.25 | 6-311+G(d,p)/B3LYP-D3 |

| Conformer C | Extended, OH(Ser) to C=O(Z-group) | 2.10 | 6-311+G(d,p)/B3LYP-D3 |

While DFT is excellent for characterizing stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules and sample their conformational space in a solution environment. nih.govnih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational transitions over time. livecomsjournal.org

For this compound, an MD simulation would typically involve placing the peptide in a box of explicit solvent molecules (e.g., water) and applying a force field (e.g., AMBER, CHARMM) that describes the potential energy of the system. The simulation is run for a duration ranging from nanoseconds to microseconds, generating a trajectory of atomic coordinates. Analysis of this trajectory can reveal the most populated conformational states, the pathways of conformational change, and the influence of the solvent on the peptide's structure. mdpi.com Enhanced sampling techniques can be used to overcome energy barriers and explore a wider range of the conformational landscape in a given simulation time. livecomsjournal.org

Table 2: Representative Data from MD Simulation Cluster Analysis of this compound This table illustrates the type of output generated from analyzing an MD simulation trajectory.

| Cluster | Population (%) | Representative Conformation | Average Backbone Dihedrals (φ, ψ) |

|---|---|---|---|

| 1 | 45.5 | Folded (β-turn like) | Ile: (-80°, 120°), Ser: (-90°, 0°) |

| 2 | 30.2 | Semi-Extended | Ile: (-120°, 130°), Ser: (-75°, 110°) |

| 3 | 15.8 | Extended | Ile: (-140°, 150°), Ser: (-130°, 145°) |

| 4 | 8.5 | Other minor conformers | N/A |

Semi-empirical molecular orbital methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.org These methods, such as AM1, PM3, and PM7, are computationally much faster than ab initio methods, making them suitable for preliminary conformational searches of larger molecules or for calculating electronic properties like orbital energies and charge distributions. wikipedia.orgias.ac.in

For this compound, semi-empirical calculations can be used to quickly screen a large number of initial geometries before refining the most promising candidates with higher-level DFT or ab initio methods. They can also provide insights into the molecule's electronic structure, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding chemical reactivity. However, their reliance on parameterization means their accuracy can be variable, especially for molecules not well-represented in the training data. wikipedia.org

Table 3: Comparison of Semi-Empirical Methods for Peptide Analysis

| Method | Key Features | Typical Application for this compound |

|---|---|---|

| AM1 (Austin Model 1) | One of the earliest and most widely used methods. | Initial geometry optimization and conformational search. |

| PM7 (Parameterization Method 7) | Improved parameterization for non-covalent interactions. | More reliable conformational energies than earlier methods. |

| ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap/Spectroscopy) | Specifically parameterized for calculating electronic spectra. researchgate.net | Prediction of UV-Vis absorption spectra. researchgate.net |

The stability of any given conformation of this compound is determined by a delicate balance of intramolecular non-covalent interactions. wikipedia.org These interactions, though individually weak, collectively play a dominant role in defining the three-dimensional structure of peptides. taylorandfrancis.com

Hydrogen Bonds: These are among the most important stabilizing interactions in peptides. libretexts.org In this compound, potential hydrogen bonds can form between the amide N-H groups (donors) and carbonyl C=O groups (acceptors), leading to characteristic secondary structures like γ-turns (C7 ring) and β-turns (C10 ring). The side chain hydroxyl group of serine provides an additional hydrogen bond donor and acceptor site, which can interact with the peptide backbone or the N-terminal protecting group. nih.govnih.gov

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to visualize and quantify these weak interactions from the calculated electron density. nih.govnih.gov

Table 4: Potential Intramolecular Hydrogen Bonds in this compound

| Interaction Type | Donor | Acceptor | Resulting Structure |

|---|---|---|---|

| Backbone-Backbone | N-H (Ser) | C=O (Z-group) | C7 ring (γ-turn) |

| Backbone-Backbone | N-H (Ile) | C=O (Ser) | Folded structure |

| Side Chain-Backbone | O-H (Ser) | C=O (Ile) | Folded structure |

| Side Chain-Backbone | O-H (Ser) | C=O (Z-group) | Folded structure |

Gas-Phase Conformational Preferences of this compound Analogues

Studying peptides in the gas phase provides a unique environment where the intrinsic conformational preferences, dictated solely by intramolecular forces, can be observed without the complicating influence of a solvent. nih.gov Experimental techniques such as resonant two-photon ionization (R2PI) and resonant ion-dip infrared spectroscopy (RIDIRS), combined with quantum chemical calculations, are used to elucidate these structures. researchgate.net

Studies on similar protected dipeptides like Z-Glu-OH, Z-Arg-OH, and Z-Gly-OH have revealed that their gas-phase structures are dominated by intramolecular hydrogen bonds. nih.govresearchgate.net These interactions often lead to compact, folded conformations that maximize self-solvation. For example, extended or β-strand-like conformations are common, as are structures involving γ-turns (C7) and β-turns (C10). researchgate.net The presence of the bulky, aromatic Z-group can also lead to stabilizing N-H···π interactions. Based on these analogues, it is expected that this compound would also adopt folded conformations in the gas phase, stabilized by hydrogen bonds involving the backbone amides and the serine hydroxyl group.

Solution-State Conformational Analysis and Solvent Effects

The conformational landscape of a peptide can change dramatically when it is moved from the gas phase into solution. frontiersin.org Solvent molecules can compete with intramolecular interactions, particularly hydrogen bonds, potentially stabilizing more extended conformations that are disfavored in the gas phase. nih.govnih.gov The nature of the solvent plays a critical role; polar protic solvents like water are effective at forming hydrogen bonds with the peptide, while nonpolar solvents have a lesser effect. frontiersin.orgnih.gov

The hydrophobic effect also becomes important in aqueous solution, where the nonpolar side chains (like isoleucine) and the benzyl (B1604629) group tend to be shielded from the water, which can favor certain folded structures.

Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state structure of peptides. nih.gov Parameters such as nuclear Overhauser effects (NOEs), coupling constants, and temperature coefficients of amide protons provide distance and dihedral angle constraints that can be used to build a model of the predominant solution conformation. nih.gov Computationally, these solvent effects are modeled in MD simulations using either explicit solvent molecules or implicit continuum solvent models. frontiersin.org These simulations can predict how the populations of different conformers shift in response to the solvent environment.

Influence of the Benzyloxycarbonyl (Z) Protecting Group on Dipeptide Conformation

The benzyloxycarbonyl (Z) group, a widely utilized amine protecting group in peptide synthesis, exerts a significant influence on the conformational landscape of dipeptides such as this compound. Its steric bulk and electronic properties, particularly the urethane (B1682113) linkage, impose distinct constraints on the peptide backbone, affecting torsional angles and promoting specific secondary structures.

The urethane bond introduced by the Z-group (C6H5CH2-O-CO-NH-) differs electronically and sterically from a standard peptide bond. This difference can alter the rotational freedom around the N-Cα bond (φ) of the protected amino acid residue, in this case, isoleucine. Research on model peptides indicates that the polarity of amino acid side chains plays a crucial role in dictating the conformational equilibrium. acs.org In this compound, the bulky, hydrophobic isoleucine side chain and the polar, hydrogen-bond-capable serine side chain create a complex interplay of interactions that, together with the Z-group, define the dipeptide's preferred conformation.

Theoretical and experimental studies on related protected dipeptides suggest that the Z-group can favor extended conformations. However, it can also participate in the formation of folded structures, such as β-turns, particularly in sequences containing residues with a propensity for such turns. nih.gov The presence of polar residues can sometimes destabilize β-turns due to competing hydrogen bond formation between the side chain and the peptide backbone. nih.gov In the case of this compound, the hydroxyl group of serine can act as both a hydrogen bond donor and acceptor, potentially forming intramolecular hydrogen bonds that stabilize specific conformations.

Table 1: Representative Backbone Dihedral Angles (φ, ψ) for Dipeptide Conformations

| Conformation | φ (phi) Angle (°) | ψ (psi) Angle (°) |

| Extended (β-strand) | -139 | +135 |

| Type I β-turn (i+1) | -60 | -30 |

| Type I β-turn (i+2) | -90 | 0 |

| Type II β-turn (i+1) | -60 | +120 |

| Type II β-turn (i+2) | +80 | 0 |

Note: These are idealized values. Actual values for this compound would vary based on the specific intramolecular and intermolecular interactions.

The isoleucine residue in this compound would occupy the (i+1) position relative to the Z-group. The propensity of the dipeptide to adopt a β-turn would be influenced by the ability of the Z-group's carbonyl oxygen to accept a hydrogen bond from the amide proton of the serine residue, a key interaction in stabilizing a β-turn structure. Computational modeling and spectroscopic studies, such as NMR, would be required to definitively determine the predominant solution-state conformation and the precise influence of the benzyloxycarbonyl group on the structure of this compound.

Reaction Mechanisms and Chemical Reactivity of Z Ile Ser Oh

Mechanistic Pathways of Peptide Bond Formation Involving Z-Ile-Ser-OH

The formation of a peptide bond is a condensation reaction that joins two amino acids, releasing a molecule of water. In the context of this compound, this dipeptide can be elongated by forming a new peptide bond at either its N-terminus (isoleucine) or its C-terminus (serine). The process requires the activation of a carboxyl group to make it more susceptible to nucleophilic attack by an amino group. mdpi.com

The general mechanism involves the following key steps:

Carboxyl Group Activation: The carboxylic acid group of the incoming amino acid (or the C-terminal serine of this compound if the chain is being elongated from this end) is activated. This is typically achieved using coupling reagents which convert the hydroxyl group of the carboxylic acid into a better leaving group. mdpi.com Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts. mdpi.combachem.com These reagents form highly reactive intermediates, such as O-acylisourea or activated esters. mdpi.combibliomed.org

Nucleophilic Attack: The free amino group of the other reactant (e.g., the N-terminal isoleucine of this compound or an incoming amino acid) acts as a nucleophile. It attacks the carbonyl carbon of the activated carboxyl group. pnas.org

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate. frontiersin.org

Peptide Bond Formation and Leaving Group Departure: The tetrahedral intermediate collapses, forming the new amide (peptide) bond and expelling the leaving group that was introduced during the activation step. researchgate.net

The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives is common to enhance reaction rates and suppress side reactions, particularly racemization. bachem.compeptide.com These additives can react with the activated intermediate to form an active ester, which is more stable and less prone to side reactions but still reactive enough to form the peptide bond. bachem.com

Investigation of Undesired Side Reactions during this compound Synthesis and Processing

The synthesis and handling of peptides like this compound are often complicated by several undesired side reactions that can lower the yield and purity of the final product. These reactions are influenced by factors such as the choice of protecting groups, coupling reagents, reaction conditions, and the amino acid sequence itself.

Origins and Control of Racemization/Epimerization at the α-Carbon

Racemization, the conversion of a chiral amino acid into a mixture of its D and L enantiomers, and epimerization, the change in configuration at one of multiple stereocenters, are significant challenges in peptide synthesis. thieme-connect.de Isoleucine, having two chiral centers, is particularly susceptible to epimerization at the α-carbon. rsc.org

Mechanisms of Racemization/Epimerization:

Oxazolone (B7731731) Formation: This is the most common pathway for racemization during peptide coupling. bachem.comrsc.org The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The α-proton of the oxazolone is acidic and can be easily abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of stereoisomers. mdpi.combachem.com Urethane-based protecting groups like the benzyloxycarbonyl (Z) group generally suppress oxazolone formation and thus reduce racemization compared to N-acyl groups. bachem.comwiley-vch.de

Direct Enolization: A base can directly abstract the proton from the α-carbon of the activated amino acid, forming an enolate which then leads to racemization upon reprotonation. mdpi.com This is more likely with amino acids that have electron-withdrawing groups in their side chains, which increase the acidity of the α-proton. mdpi.com

Control Strategies:

| Strategy | Description |

| Choice of Coupling Reagents | Using coupling reagents that minimize the lifetime of highly reactive intermediates. The addition of additives like HOBt or HOAt is highly recommended as they form active esters that are less prone to racemization. bachem.compeptide.com |

| Use of Weaker Bases | Strong bases can promote racemization. Using weaker bases like N-methylmorpholine (NMM) instead of stronger ones like diisopropylethylamine (DIPEA) can be beneficial. bachem.com |

| Low Temperatures | Running coupling reactions at lower temperatures can significantly reduce the rate of racemization. bachem.com |

| Solvent Choice | Polar aprotic solvents are generally used. However, studies have shown that polar protic solvents can sometimes lead to lower racemization levels. thieme.de |

A study on the Ru-catalyzed synthesis of peptide enolesters reported a low epimerization rate of 0.1% for this compound, demonstrating that specific catalytic systems can effectively control stereointegrity. thieme.de

Formation of Diketopiperazines from this compound Precursors

Diketopiperazines (DKPs) are stable six-membered cyclic dipeptides that can form, particularly at the dipeptide stage of solid-phase peptide synthesis (SPPS). wikipedia.orgiris-biotech.de This side reaction involves the intramolecular nucleophilic attack of the N-terminal amino group on the carbonyl group of the peptide bond, leading to the cleavage of the dipeptide from the resin or the rest of the peptide chain. indiana.eduresearchgate.net

The formation of DKPs is influenced by several factors:

Sequence: The reaction is more prevalent when proline is the second amino acid. peptide.com

Reaction Conditions: Basic conditions, such as those used for Fmoc-deprotection in SPPS, can promote DKP formation. iris-biotech.de

Resin Type: The type of linker used to attach the peptide to the resin can influence the rate of DKP formation. iris-biotech.de

Control of Diketopiperazine Formation:

Use of Dipeptide Building Blocks: Coupling a pre-formed dipeptide can bypass the stage where DKP formation is most likely. iris-biotech.de

Resin Choice: Using sterically hindered resins like 2-chlorotrityl chloride resin can inhibit DKP formation. peptide.com

Modified Deprotection Conditions: Using alternative bases or additives during the deprotection step can help suppress this side reaction. iris-biotech.de

O-Acylation of the Serine Hydroxyl Group

The side-chain hydroxyl group of serine is nucleophilic and can be acylated during peptide coupling, leading to the formation of an ester byproduct. nih.govsci-hub.se This side reaction is more pronounced when highly activated coupling agents are used. bibliomed.org

Mechanism and Control: O-acylation occurs when the serine hydroxyl group competes with the N-terminal amine as a nucleophile, attacking the activated carboxyl group. bibliomed.org The presence of a base can enhance the nucleophilicity of the hydroxyl group.

Strategies to Minimize O-Acylation:

| Strategy | Description |

| Side-Chain Protection | The most common method is to protect the serine hydroxyl group with a temporary protecting group, such as a tert-butyl (tBu) or benzyl (B1604629) (Bzl) group, which is removed at the end of the synthesis. libretexts.org |

| Control of Reaction Conditions | Using less reactive coupling agents and avoiding excess base can reduce the extent of O-acylation. |

| Use of Additives | It has been reported that additives like 2,4-dinitrophenol (B41442) can prevent O-acylation during coupling with active esters. nih.gov |

Under strongly acidic conditions, an N-to-O acyl shift can occur, where an acyl group migrates from the nitrogen to the oxygen of a serine residue. This reaction is reversible under mildly basic conditions. bibliomed.org

Chemical Stability and Elucidation of Degradation Pathways of this compound

The chemical stability of a peptide is crucial for its synthesis, purification, and storage. This compound, like other peptides, can degrade through several pathways, primarily hydrolysis of the peptide bond and reactions involving the side chains.

Hydrolysis: The amide bond between isoleucine and serine can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the dipeptide into its constituent amino acids, Z-isoleucine and serine. The rate of hydrolysis is influenced by pH and temperature. unito.it

Degradation Involving Side Chains:

Serine Degradation: The serine residue can undergo dehydration, particularly at elevated temperatures, to form a dehydroalanine (B155165) residue. researchgate.net

Isoleucine Degradation: While generally stable, the isoleucine residue can undergo epimerization under certain conditions as discussed previously. rsc.org

Storage: For long-term stability, peptides are typically stored as lyophilized powders at low temperatures (-20°C or -80°C) to minimize degradation from hydrolysis and other reactions. medchemexpress.com The Z-protecting group is susceptible to cleavage by strong acids and catalytic hydrogenation. wiley-vch.de

Degradation Pathways Summary:

| Degradation Pathway | Description | Consequence |

| Peptide Bond Hydrolysis | Cleavage of the amide bond between Ile and Ser. | Formation of Z-Ile-OH and Ser-OH. |

| Dehydration of Serine | Loss of a water molecule from the serine side chain. | Formation of a dehydroalanine residue. |

| Epimerization of Isoleucine | Change in stereochemistry at the α-carbon. | Formation of the diastereomer Z-D-allo-Ile-Ser-OH. |

| Z-Group Cleavage | Removal of the benzyloxycarbonyl protecting group. | Formation of the unprotected dipeptide Ile-Ser-OH. |

Intrinsic Functional Group Reactivity of this compound

Reactivity Profile of the Free Carboxyl Terminus

The free carboxyl group at the C-terminus of this compound is a primary site for reactions aimed at elongating the peptide chain. Its reactivity is centered on the electrophilic nature of the carboxyl carbon.

Peptide Bond Formation: The most significant reaction of the C-terminus is its activation for the formation of a new peptide bond with the amino group of another amino acid or peptide. gcwgandhinagar.commasterorganicchemistry.com This typically involves converting the hydroxyl of the carboxylic acid into a better leaving group, thereby creating a highly reactive acylating agent. gcwgandhinagar.com Common methods include the formation of active esters (e.g., p-nitrophenyl esters) or the use of coupling reagents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC) which, in the presence of additives like HOBt or HOAt, form activated intermediates. sci-hub.se These activated species are then susceptible to nucleophilic attack by an amino group to form the new amide linkage. A study on dipeptide synthesis demonstrated the coupling of Z-Ala-OH with H-Ala-OMe using reagents like TBTU or PyBOP, illustrating a standard approach for C-terminal extension. researchgate.net

Esterification: The carboxyl terminus can undergo esterification, a reaction that can be used for temporary protection of the C-terminus or for the synthesis of peptide esters. nih.govcore.ac.uk For instance, N-benzyloxycarbonyl (Z)-dipeptides have been successfully esterified in ethanol-water mixtures using enzymes like papain as catalysts, yielding ethyl esters in moderate yields. nih.gov Chemical methods for esterification of N-protected amino acids and dipeptides have also been developed, such as using N-hydroxysuccinimide esters in the presence of an alcohol and a catalyst like DMAP. core.ac.uk

Potential for Epimerization: A critical aspect of C-terminal activation is the risk of epimerization at the α-carbon of the C-terminal residue (serine, in this case). nih.gov Activation can lead to the formation of an oxazolone intermediate, which can tautomerize, leading to a loss of chiral integrity. thieme-connect.de The choice of coupling reagents and reaction conditions is crucial to minimize this side reaction.

| Reaction Type | Reagents/Conditions | Product Type | Significance | Ref. |

| Peptide Coupling | DCC/HOBt, TBTU/DIEA, etc. | Elongated Peptide | Extension of the peptide chain from the C-terminus. | gcwgandhinagar.comresearchgate.net |

| Esterification | Alcohol, Acid/Enzyme Catalyst | Peptide Ester | C-terminal protection or synthesis of ester derivatives. | nih.govcore.ac.uk |

| Reduction | LiAlH4, NaBH4 (on esters) | Amino Alcohol | Conversion of C-terminus to a primary alcohol. |

Reactivity of the Serine Hydroxyl Group in Further Derivatizations

The primary hydroxyl group (-CH2OH) on the side chain of the serine residue is a nucleophilic site that can undergo various derivatization reactions. In many synthetic routes, this group is temporarily protected (e.g., as a tert-butyl ether) to prevent unwanted side reactions during peptide coupling. iris-biotech.de However, its reactivity is also exploited for the post-synthetic modification of peptides to introduce functionalities that mimic natural post-translational modifications.

Phosphorylation: The serine hydroxyl group is a primary site for phosphorylation, a key post-translational modification that regulates protein function. portlandpress.com Chemical phosphorylation can be achieved on peptide substrates, often starting with a protected peptide. Kinase assays, for example, utilize synthetic peptides to study the transfer of a phosphate (B84403) group from ATP to the serine residue. thermofisher.com More direct chemical methods can also be employed, such as a one-pot pyrophosphorylation of a pre-phosphorylated serine residue using diamidophosphate (B1260613) (DAP) in an aqueous medium. rsc.org This highlights the capacity for the serine hydroxyl group, once phosphorylated, to undergo further reaction. The formation of a phosphoester bond adds a mass of 80 Da to the peptide. nih.gov

Glycosylation: O-linked glycosylation, the attachment of a sugar moiety to the serine hydroxyl group, is another crucial post-translational modification. cnr.it The synthesis of glycopeptides often involves the use of pre-glycosylated amino acid building blocks. However, direct glycosylation on a peptide chain is also possible. For example, enzymatic methods using glycosyltransferases can attach sugar units like GalNAc to serine residues on synthetic peptides. nih.gov Chemical methods, such as reacting a peptide containing an unprotected serine with a glycosyl halide, can also achieve S-alkylation on a cysteine residue, a strategy that can be adapted for O-glycosylation under specific conditions. cnr.it

Acylation and Alkylation: The hydroxyl group can be acylated or alkylated. O-acylation is a potential side reaction during peptide coupling if the hydroxyl group is not protected, particularly when using powerful activating agents. total-synthesis.com This reactivity can also be harnessed to attach other chemical groups to the serine side chain.

| Derivatization | Typical Approach | Significance | Ref. |

| Phosphorylation | Kinase-mediated reaction (enzymatic) or chemical phosphoramidite (B1245037) methods. | Mimics a key biological regulatory mechanism. | portlandpress.comthermofisher.com |

| Glycosylation | Glycosyltransferase-mediated reaction (enzymatic) or coupling with activated sugar donors. | Introduces carbohydrate structures, important for protein folding and recognition. | nih.govrsc.org |

| Acylation | Reaction with acylating agents (e.g., anhydrides, acyl chlorides). | Potential side reaction or method for introducing specific acyl groups. | total-synthesis.com |

Chemical Behavior of the Z-Protected Amino Group

The N-terminus of the dipeptide is protected by the benzyloxycarbonyl (Z or Cbz) group. This protecting group is critical for controlling the direction of peptide synthesis, preventing the N-terminal amine from reacting during the activation and coupling of the C-terminus. total-synthesis.combiosynth.com The chemical behavior of the Z-group is characterized by its stability under certain conditions and its selective removal under others, a property known as orthogonality. total-synthesis.compeptide.com